molecular formula C11H9N B135609 4-Phenylpyridine CAS No. 939-23-1

4-Phenylpyridine

Cat. No. B135609
M. Wt: 155.2 g/mol
InChI Key: JVZRCNQLWOELDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06962999B2

Procedure details

In a 1L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH≈12 with 1N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.1 mL
Type
reactant
Reaction Step Two
Quantity
211 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
PhMgCl PhSLi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.617 g
Type
catalyst
Reaction Step Six
Quantity
4.8 mL
Type
catalyst
Reaction Step Seven
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-]C1C=CC=CC=1.[Li+].C([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)#N.C1([Mg]Cl)C=CC=CC=1.C1(S[Li])C=CC=CC=1.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+]>C1COCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].CP(C)C>[C:1]1([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7.8.9,11.12.13|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
96.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
211 mL
Type
reactant
Smiles
[S-]C1=CC=CC=C1.[Li+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Step Four
Name
PhMgCl PhSLi
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl.C1(=CC=CC=C1)S[Li]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.617 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
Step Seven
Name
Quantity
4.8 mL
Type
catalyst
Smiles
CP(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
forming a blue solution
CUSTOM
Type
CUSTOM
Details
forming a green solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature below 15° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted three times with MTBE (265 mL each)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase was extracted three times with 2N aqueous HCl (250 mL each)
EXTRACTION
Type
EXTRACTION
Details
this combined aqueous extract
EXTRACTION
Type
EXTRACTION
Details
This mixture was then extracted three times with MTBE (330 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.